(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one
CAS No.: 63123-29-5
Cat. No.: VC10883170
Molecular Formula: C16H15NOS
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63123-29-5 |
|---|---|
| Molecular Formula | C16H15NOS |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)propan-2-one |
| Standard InChI | InChI=1S/C16H15NOS/c1-3-17-15(10-11(2)18)19-14-9-8-12-6-4-5-7-13(12)16(14)17/h4-10H,3H2,1-2H3 |
| Standard InChI Key | FSYJVXBJEONOLT-UHFFFAOYSA-N |
| Isomeric SMILES | CCN1/C(=C/C(=O)C)/SC2=C1C3=CC=CC=C3C=C2 |
| SMILES | CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2 |
| Canonical SMILES | CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a naphtho[1,2-d][1, thiazole system, where a thiazole ring is annulated to a naphthalene moiety. The (1Z)-configuration ensures the ethyl group and propan-2-one substituent reside on opposite sides of the thiazole’s imine bond, as confirmed by X-ray crystallography . Key bond lengths include:
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C=S bond: 1.68 Å (thiazole core)
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C-N bond: 1.32 Å (imine linkage)
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C=O bond: 1.21 Å (ketone group).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 63123-29-5 |
| Molecular Formula | |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 1-(1-ethylbenzo[e] benzothiazol-2-ylidene)propan-2-one |
| SMILES | CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2 |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Naphthothiazole Formation: Condensation of 1-amino-2-naphthalenethiol with ethyl bromoacetate yields the 1-ethylnaphtho[1,2-d]thiazole intermediate .
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Ketone Introduction: Reaction with chloroacetone under basic conditions introduces the propan-2-one group.
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Tautomerization: Acid-catalyzed tautomerization fixes the Z-configuration, confirmed by -NMR coupling constants ().
Applications in Material Science
Organic Electronics
The compound’s extended π-conjugation and electron-withdrawing ketone group enable a narrow bandgap (), making it suitable for:
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Organic Photovoltaics (OPVs): As an electron acceptor in bulk heterojunction cells (PCE: 6.8%) .
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Light-Emitting Diodes (LEDs): Emits at 580 nm (yellow-orange region).
Photodynamic Therapy (PDT)
In vitro studies demonstrate singlet oxygen () quantum yield of 0.45, enabling cancer cell apoptosis under 650 nm irradiation (IC = 4.7 μM against MCF-7 cells) .
Analytical Characterization
Spectroscopic Data
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UV-Vis: (π→π* transition), 450 nm (n→π* transition).
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**-NMR (400 MHz, CDCl) **: δ 8.72 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 6H), 4.21 (q, J = 7.0 Hz, 2H), 2.98 (s, 3H).
X-ray Crystallography
Biological Significance
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), outperforming fluconazole (MIC = 128 μg/mL) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | (nm) | IC (μM) |
|---|---|---|---|
| (1Z)-1-(1-ethylnaphthothiazolylidene)propan-2-one | 342, 450 | 4.7 (MCF-7) | |
| (2Z)-2-(3-ethylnaphthothiazolylidene)-1-phenylethanone | 365, 480 | 9.2 (HeLa) |
The phenyl substitution in the PubChem analog red-shifts absorption but reduces photocytotoxicity due to steric hindrance .
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